![molecular formula C21H22N4O4S B2869283 4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-21-0](/img/structure/B2869283.png)
4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, other names, and identifiers such as the CAS number and EC number. It also includes the molecular formula and structure .
Synthesis Analysis
The synthesis of a compound involves the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, density, solubility, and stability. These properties can be determined experimentally .Scientific Research Applications
Anticancer Properties
Compounds with structural features related to 4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer potential. For instance, 1,3,4-oxadiazole derivatives have shown significant activity against breast cancer cell lines, highlighting their potential as therapeutic agents in oncology (Salahuddin et al., 2014). Additionally, novel 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety were synthesized, some of which displayed potent cytotoxic activity, suggesting their utility in cancer treatment (Ravichandiran et al., 2019).
Biological Activity and Drug Development
Research into compounds similar to 4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has extended into various fields of medicinal chemistry. For example, substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which bear resemblance to the query compound, were synthesized and screened for their inhibitory potential against enzymes, showcasing the role of such compounds in the development of new therapeutic agents (Saeed et al., 2015).
Materials Science Applications
In materials science, aromatic polyamides with pendent acetoxybenzamide groups, including those incorporating 1,3,4-oxadiazole units, have been synthesized and characterized. These polymers are noted for their good thermal stability and solubility in specific solvents, making them suitable for casting into thin films with potential applications in electronics and coatings (Sava et al., 2003).
Molecular Imaging
Compounds related to 4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been explored for their potential in molecular imaging. Specifically, the synthesis of [(11)C]Am80 via a novel Pd(0)-mediated rapid [(11)C]carbonylation process demonstrates the utility of these compounds in PET (Positron Emission Tomography) imaging, contributing to advancements in diagnostic imaging techniques (Takashima-Hirano et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-25(2)30(27,28)18-11-9-15(10-12-18)19(26)22-21-24-23-20(29-21)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,3-6H2,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNQULHSRBJLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
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